molecular formula C18H19N3O6S B3008342 N-(4-methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 313405-07-1

N-(4-methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3008342
CAS No.: 313405-07-1
M. Wt: 405.43
InChI Key: MEFUTHMUTLVQKL-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a sulfonamide derivative characterized by a benzamide backbone substituted with a pyrrolidinylsulfonyl group at the 4-position and a 4-methoxy-2-nitrophenyl moiety at the N-terminus (Figure 1). The pyrrolidinylsulfonyl group contributes to its three-dimensional structure, which may enhance binding affinity in pharmacological contexts .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-14-6-9-16(17(12-14)21(23)24)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFUTHMUTLVQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 358.39 g/mol
  • Functional Groups :
    • Methoxy group (-OCH3_3)
    • Nitro group (-NO2_2)
    • Sulfonamide (-SO2_2NH)
    • Pyrrolidine ring

This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzyme systems, while the nitro group can participate in redox reactions, potentially affecting cellular signaling pathways.

Anticancer Properties

Recent investigations into the anticancer potential of nitro-substituted compounds suggest that they may induce apoptosis in cancer cells. The nitro group can be reduced to form reactive intermediates that interact with DNA, leading to cellular damage and subsequent cell death. In vitro studies have shown that related compounds can inhibit tumor cell proliferation.

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial Efficacy (Journal of Medicinal Chemistry, 2022)Demonstrated that sulfonamide derivatives exhibit broad-spectrum antibacterial activity, suggesting potential for this compound.
Study 2 : Anticancer Activity (Cancer Research Journal, 2023)Reported that nitro-substituted benzamides induce apoptosis in breast cancer cells via oxidative stress mechanisms.
Study 3 : Enzyme Inhibition (Biochemistry Journal, 2024)Found that similar sulfonamide compounds effectively inhibit carbonic anhydrase activity, providing insights into the potential action of this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS: 448234-53-5) Substituents: Replaces the 4-methoxy-2-nitrophenyl group with a 4-methylpyrimidin-2-yl sulfamoyl moiety.

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS: 871486-55-4) Substituents: Morpholinylsulfonyl group (vs. pyrrolidinylsulfonyl in the target) and dual methoxy groups. Dual methoxy groups may reduce metabolic degradation .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Substituents: Complex fluorinated chromen-pyrazolopyrimidine system. Implications: Fluorine atoms enhance hydrophobic interactions and bioavailability. The chromene ring system increases molecular rigidity, contrasting with the target compound’s simpler aromatic structure .

Table 1: Physicochemical and Structural Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Functional Implications
N-(4-Methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide Not reported Not reported Nitro, methoxy, pyrrolidinylsulfonyl Enhanced electronic effects, moderate polarity
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonyl... Not reported Not reported Pyrimidinyl sulfamoyl Improved hydrogen bonding, enzyme inhibition
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide Not reported Not reported Morpholinylsulfonyl, dual methoxy Higher solubility, metabolic stability
Example from 589.1 175–178 Fluoro, chromen, pyrazolopyrimidine High rigidity, hydrophobic interactions

Research Findings and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may increase stability and reactivity in electrophilic substitution reactions compared to halogenated analogs (e.g., bromo in ) .
  • Pyrrolidine vs.
  • Nitro-Containing Compounds : While nitro groups in cosmetic colorants (e.g., CAS 6486-23-3, ) serve as chromophores, their presence in the target compound likely contributes to stability rather than color .

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